molecular formula C8H2Cl5F3 B6312424 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride CAS No. 1357625-18-3

4,5-Dichloro-2-(trifluoromethyl)benzotrichloride

Cat. No. B6312424
CAS RN: 1357625-18-3
M. Wt: 332.4 g/mol
InChI Key: HBXZDPBSRMDMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-(trifluoromethyl)benzotrichloride (DCB) is a synthetic organic compound that has been studied in recent years due to its potential applications in scientific research. This compound is a colorless, volatile liquid that is insoluble in water and has a boiling point of 68°C. DCB is mainly used as a reagent in organic synthesis and is used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. DCB is also used in the synthesis of certain polymers, such as polystyrene, polyethylene, and polypropylene.

Mechanism of Action

4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is an electrophilic reagent and undergoes substitution reactions with nucleophilic compounds. The reaction of 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride with nucleophiles is believed to proceed through a two-step mechanism. The first step involves the formation of a sigma bond between the carbon atom of the chlorine and the nucleophile, followed by a second step which involves the formation of a pi bond between the chlorine and the nucleophile.
Biochemical and Physiological Effects
4,5-Dichloro-2-(trifluoromethyl)benzotrichloride has been studied for its biochemical and physiological effects. Studies have shown that 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is metabolized in the liver, and that it is rapidly excreted in the urine. 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride has been found to be non-toxic and non-carcinogenic, and it has been shown to have no mutagenic or teratogenic effects.

Advantages and Limitations for Lab Experiments

4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is a useful reagent for laboratory experiments, as it is relatively inexpensive and easy to use. It is also very stable and has a high boiling point. However, 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is not soluble in water, which can be a limitation in certain experiments. In addition, 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is a volatile compound and should be handled with care, as it can cause irritation to the skin and eyes.

Future Directions

There are several potential future directions for research on 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride. These include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of polymers, heterocycles, and PCBs. In addition, further research could be done on the mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride and its potential toxicity. Finally, further studies could be done on the use of 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Methods

4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is synthesized through a reaction of trifluoromethylbenzene with chlorine and anhydrous aluminum chloride in an inert atmosphere. The reaction is conducted at a temperature of 40-50°C under a nitrogen atmosphere. The reaction is typically carried out in anhydrous acetic acid or anhydrous dichloromethane. The reaction yields a product with a purity of 98-99%.

Scientific Research Applications

4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is used as a reagent in organic synthesis. It is used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride is also used in the synthesis of certain polymers, such as polystyrene, polyethylene, and polypropylene. In addition, 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride has been used in the synthesis of heterocycles, such as pyridines, quinolines, and thiophenes. 4,5-Dichloro-2-(trifluoromethyl)benzotrichloride has also been used in the synthesis of polychlorinated biphenyls (PCBs).

properties

IUPAC Name

1,2-dichloro-4-(trichloromethyl)-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl5F3/c9-5-1-3(7(11,12)13)4(2-6(5)10)8(14,15)16/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXZDPBSRMDMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C(Cl)(Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl5F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(trifluoromethyl)benzotrichloride

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